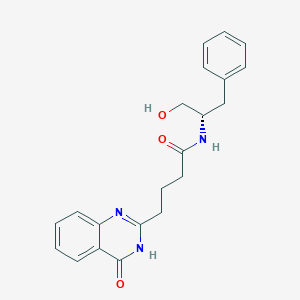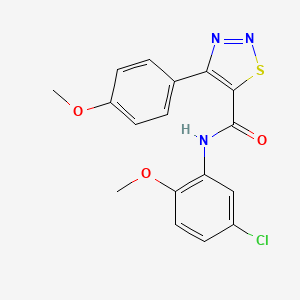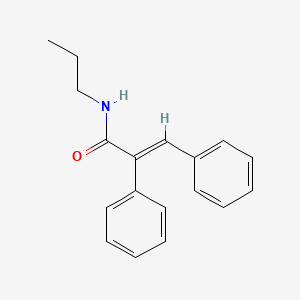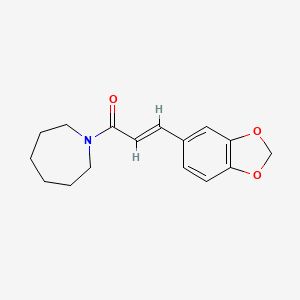
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of dry solvents like DMF (dimethylformamide) and catalysts such as TEA (triethylamine) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit bacterial DNA gyrase and other critical enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities. Its coumarin core structure is known for its diverse pharmacological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C21H16N2O6 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H16N2O6/c1-28-9-8-23-20(26)15-5-2-13(11-16(15)21(23)27)19(25)22-14-4-6-17-12(10-14)3-7-18(24)29-17/h2-7,10-11H,8-9H2,1H3,(H,22,25) |
InChI-Schlüssel |
ODCMLUPQNKENGE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B14937628.png)

![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)

![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)

![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
